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molecular formula C9H5NS B171574 Benzo[b]thiophene-6-carbonitrile CAS No. 154650-81-4

Benzo[b]thiophene-6-carbonitrile

Cat. No. B171574
M. Wt: 159.21 g/mol
InChI Key: GRNONARPFXAEBM-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Heat copper(I) cyanide (0.84 g, 9.4 mmol) and 6-bromobenzo[b]thiophene (prepared as described in WO 01/23381) (1.0 g, 4.7 mmol) at 160° C. for 13 h. Cool the mixture to 0° C., add 33% aqueous ethylenediamine (20 mL) and dilute with ether. Wash the organic mixture with brine, dry over Na2SO4 and evaporate. Purify by chromatography on silica gel eluting with EtOAc/hexane (0:1 to 1:3) to give the desired intermediate (0.58 g, 78%). GC-MS m/z: 159 (M+).
Name
copper(I) cyanide
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cu][C:2]#[N:3].Br[C:5]1[CH:6]=[CH:7][C:8]2[CH:12]=[CH:11][S:10][C:9]=2[CH:13]=1.C(N)CN>CCOCC>[S:10]1[CH:11]=[CH:12][C:8]2[CH:7]=[CH:6][C:5]([C:2]#[N:3])=[CH:13][C:9]1=2

Inputs

Step One
Name
copper(I) cyanide
Quantity
0.84 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC2=C(SC=C2)C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(CN)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Wash the organic mixture with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel eluting with EtOAc/hexane (0:1 to 1:3)

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C=CC(=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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